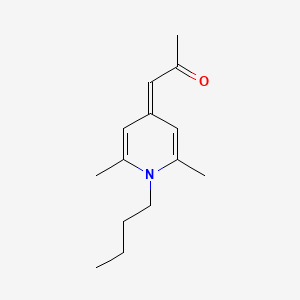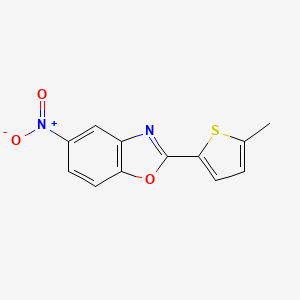
O,O-Dimethyl ethenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl ethenylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl ethenylphosphonothioate typically involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonothioate ester. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free conditions and microwave irradiation are sometimes used to enhance reaction rates and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Dimethyl ethenylphosphonothioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the phosphonothioate group to phosphonothioate hydrides using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Phosphonothioate oxides
Reduction: Phosphonothioate hydrides
Substitution: Various substituted phosphonothioates
Aplicaciones Científicas De Investigación
O,O-Dimethyl ethenylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonothioate derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of O,O-Dimethyl ethenylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of methyl groups.
O,S-Diethyl methylphosphonothioate: Contains an ethyl group and a sulfur atom in place of one of the oxygen atoms.
Uniqueness
O,O-Dimethyl ethenylphosphonothioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethenyl group allows for additional reactivity, such as participation in polymerization reactions, which is not observed in its ethyl-substituted counterparts .
Propiedades
Número CAS |
50687-78-0 |
|---|---|
Fórmula molecular |
C4H9O2PS |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
ethenyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9O2PS/c1-4-7(8,5-2)6-3/h4H,1H2,2-3H3 |
Clave InChI |
UTUNGCNMUQHSEZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
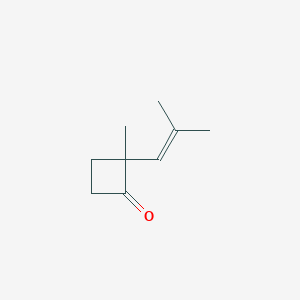
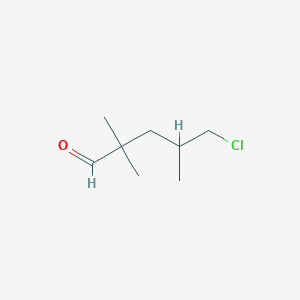


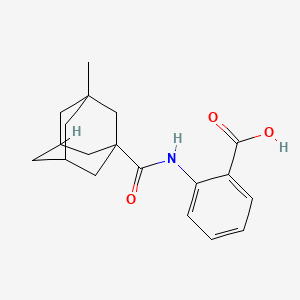
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
